N-Propyl-m-toluidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

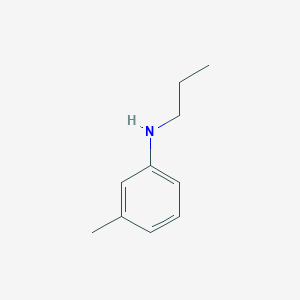

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVPXVTJRNCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400683 | |

| Record name | N-Propyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142031-46-7 | |

| Record name | N-Propyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Propyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Propyl-m-toluidine CAS number 142031-46-7

CAS Number: 142031-46-7

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Propyl-m-toluidine, a substituted aromatic amine. Due to the limited publicly available research on this specific compound, this guide focuses on its fundamental chemical and physical properties, a probable synthetic route, and places it within the broader context of related toluidine compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 3-methyl-N-propylaniline, is an organic compound with the chemical formula C10H15N.[1][2][3] It is a derivative of m-toluidine, where a propyl group is attached to the nitrogen atom of the amino group. The structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 142031-46-7 | [1][2][3] |

| Molecular Formula | C10H15N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| IUPAC Name | 3-methyl-N-propylaniline | [1] |

| Synonyms | N-(3-methylphenyl)-N-propylamine, N-n-propyl-m-toluidine | [1][3] |

Synthesis

Experimental Protocol: N-Alkylation of m-Toluidine

This protocol is adapted from a general procedure for the synthesis of N-alkyl-m-toluidines and should be considered a theoretical approach for the synthesis of this compound.[4]

Materials:

-

m-Toluidine

-

n-Propyl iodide (or n-propyl bromide)

-

Sodium carbonate or a similar weak base

-

Solvent (e.g., ethanol, acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for purification, optional)

-

Sodium hydroxide (for neutralization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent such as ethanol.

-

Add a slight excess of sodium carbonate to the solution to act as a base.

-

Slowly add a stoichiometric equivalent of n-propyl iodide to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

As of the date of this document, there is a notable absence of published research detailing the biological activity, pharmacological properties, or potential therapeutic applications of this compound (CAS 142031-46-7). The broader class of toluidines encompasses compounds with diverse applications, including in the synthesis of dyes, pesticides, and pharmaceuticals.[5] For instance, isomers of toluidine are known precursors to various drugs and agrochemicals.[5]

Given its structure as a substituted aniline, this compound could theoretically be investigated for a range of biological activities. However, without experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative. Researchers interested in this compound would need to conduct initial screening and in vitro studies to ascertain any potential biological effects.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. A logical progression for investigating this compound would involve the following steps:

Proposed Research Workflow:

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

This compound (CAS 142031-46-7) is a chemical compound for which detailed biological and pharmacological data is currently unavailable in the public domain. This technical guide has provided a summary of its known chemical and physical properties and outlined a probable synthetic route. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts are required to elucidate any potential biological activity and to determine if it holds any promise for therapeutic or other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-m-toluidine

This technical guide provides a comprehensive overview of the physicochemical properties of N-Propyl-m-toluidine, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and includes a logical workflow for its synthesis.

Core Physicochemical Properties

Table 1: Summary of Quantitative Data for this compound and Related Compounds

| Property | This compound (Computed/Predicted) | m-Toluidine (Experimental) |

| Molecular Formula | C₁₀H₁₅N[1] | C₇H₉N[2] |

| Molecular Weight | 149.23 g/mol [1] | 107.15 g/mol [2][3] |

| Boiling Point | Data not available | 203-204 °C[2] |

| Melting Point | Data not available | -30 °C[2] |

| Density | Data not available | 0.989 g/cm³ at 20 °C[3] |

| Solubility in Water | Predicted to be poorly soluble | Poorly soluble[2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample, the micro-boiling point method is suitable.

Protocol:

-

A small amount of the sample (a few milliliters) is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is gently heated in a heating bath (e.g., an oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Protocol:

-

A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic amine in various solvents provides insights into its polarity.

Protocol for Water Solubility:

-

To a test tube containing a small, measured amount of the sample (e.g., 0.1 mL), add a small volume of water (e.g., 1 mL).

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observe if a single homogeneous phase is formed. If the sample dissolves completely, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or sparingly soluble.

-

The process can be repeated with other solvents such as ethanol, diethyl ether, and acidic or basic aqueous solutions to further characterize the solubility profile. Due to the amino group, this compound is expected to be soluble in acidic aqueous solutions.[2]

Synthesis of this compound

N-alkylated toluidines can be synthesized through the alkylation of the corresponding toluidine. The following diagram illustrates a general workflow for the synthesis of this compound from m-toluidine and a propyl halide.

References

An In-Depth Technical Examination of N-Propyl-m-toluidine: Molecular Weight and Formula

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing core molecular information for N-Propyl-m-toluidine. The focus of this document is to present the fundamental physicochemical properties, specifically the molecular weight and chemical formula, in a clear and structured format.

Core Molecular Data

This compound, also known by its IUPAC name 3-methyl-N-propylaniline, is an aromatic organic compound.[1] Its fundamental molecular attributes are summarized in the table below, providing a quick reference for quantitative analysis and experimental design.

| Property | Value | Source |

| Molecular Formula | C10H15N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Exact Mass | 149.120449483 Da | [1][2] |

Conceptual Molecular Overview

To visually represent the core information, the following diagram illustrates the relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

Experimental Protocols and Signaling Pathways

This compound is a chemical compound primarily used in chemical synthesis and research. As a relatively simple organic molecule, it is not typically associated with complex biological signaling pathways in the way that a drug or endogenous ligand would be. Therefore, detailed diagrams of signaling cascades are not applicable.

Experimental protocols for this compound would generally revolve around its synthesis, purification, and characterization (e.g., NMR, IR, Mass Spectrometry) or its use as a reagent or building block in the synthesis of other molecules. These protocols are highly specific to the research context and are not standardized in a way that can be broadly presented. For specific applications, researchers should consult chemical synthesis literature and databases.

References

A Comprehensive Technical Guide on the Solubility of N-Propyl-m-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of N-Propyl-m-toluidine in various organic solvents. In the absence of extensive publicly available quantitative solubility data, this document focuses on a qualitative solubility profile derived from the general principles of amine chemistry. Furthermore, it offers detailed, standardized experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. Visual workflows for these experimental procedures are also presented to ensure clarity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₅N, is an aromatic amine.[1][2] Its molecular structure consists of a propyl group and a m-tolyl group attached to a nitrogen atom. This structure, featuring a nonpolar aromatic ring and a basic amino group, is the primary determinant of its solubility behavior. A thorough understanding of its solubility is essential for its application in organic synthesis, as an intermediate in the manufacturing of dyes and other specialty chemicals, and potentially in the development of new pharmaceutical entities.

Chemical Structure:

-

IUPAC Name: 3-methyl-N-propylaniline[1]

Qualitative Solubility Profile

Based on the general principles of amine solubility, this compound is expected to exhibit the following characteristics:

-

Water: Poorly soluble. The presence of the hydrophobic aromatic ring and the propyl group significantly limits its ability to form hydrogen bonds with water molecules, a key factor for aqueous solubility.[3][4] Generally, amines with more than four carbon atoms have low water solubility.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble. Alcohols can engage in hydrogen bonding with the amine group, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble due to dipole-dipole interactions.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established methods are recommended.

This is a widely recognized and reliable method for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation or sublimation of the this compound.

-

Quantification: Once the solvent is completely removed, the container with the this compound residue is reweighed.

-

Calculation: The mass of the dissolved this compound is determined by the difference between the final and initial weights of the container. The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Caption: Workflow for the Gravimetric Shake-Flask Method.

This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits significant absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis:

-

After equilibration and phase separation, withdraw a small, precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution.

-

Caption: Workflow for the UV-Vis Spectrophotometry Method.

Safety and Handling

This compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Conclusion

References

- 1. This compound | C10H15N | CID 4196607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Toluidine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data Interpretation of N-Propyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl-m-toluidine is an N-alkylated aromatic amine with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemicals, including dyes and pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-methyl-N-propylaniline |

| Synonyms | N-(3-methylphenyl)-N-propylamine |

| CAS Number | 142031-46-7[1] |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molecular Weight | 149.23 g/mol [1] |

Spectral Data Interpretation

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and characterization of this compound. The following sections detail the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the m-toluidine ring and the aliphatic protons of the n-propyl group. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups.

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for this compound is available, indicating distinct signals for the aromatic and aliphatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). An ATR-IR spectrum of this compound has been recorded.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been performed on this compound.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ) and characteristic fragment ions resulting from the cleavage of the propyl group and the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of m-toluidine with a propyl halide, such as 1-bromopropane or 1-iodopropane. A general procedure, adapted from the synthesis of N-ethyl-m-toluidine, is as follows.[2] Other N-alkyl-m-toluidines can be prepared using a similar procedure.[2]

Materials:

-

m-Toluidine

-

1-Iodopropane (preferred over 1-bromopropane for higher reactivity)[2]

-

Suitable solvent (e.g., ethanol)

-

Base (e.g., sodium carbonate or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve m-toluidine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add 1-iodopropane to the reaction mixture.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the organic layer to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent) is suitable for the analysis.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80-100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250-280 °C).

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-300).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection is commonly used for the analysis of aromatic amines.

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent.

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.

HPLC Conditions (Typical):

-

Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The exact ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength where this compound shows significant absorbance (e.g., around 254 nm).

-

Column Temperature: Ambient or controlled for better reproducibility.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for GC-MS

Caption: Experimental workflow for the GC-MS analysis of this compound.

Relationship between Spectral Data and Molecular Structure

Caption: Logical relationship between the structure of this compound and its spectral data.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of N-Propyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of N-Propyl-m-toluidine. This document outlines predicted chemical shifts, details standard experimental protocols for data acquisition, and presents a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

This compound, also known as 3-methyl-N-propylaniline, is an aromatic amine with applications in chemical synthesis. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This guide offers a detailed examination of its 1H and 13C NMR spectra, providing essential data for researchers in organic chemistry and drug development.

Predicted NMR Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on computational models and provide a reliable estimate for spectral analysis.

Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 6.58 | Singlet | 1H |

| H-4 | 6.48 | Doublet | 1H |

| H-5 | 7.02 | Triplet | 1H |

| H-6 | 6.55 | Doublet | 1H |

| Ar-CH3 | 2.29 | Singlet | 3H |

| N-H | ~3.5 (variable) | Broad Singlet | 1H |

| N-CH2 | 3.05 | Triplet | 2H |

| CH2 | 1.63 | Sextet | 2H |

| CH3 | 0.98 | Triplet | 3H |

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 148.6 |

| C-2 | 113.3 |

| C-3 | 139.1 |

| C-4 | 117.4 |

| C-5 | 129.2 |

| C-6 | 110.4 |

| Ar-CH3 | 21.8 |

| N-CH2 | 45.9 |

| CH2 | 22.9 |

| CH3 | 11.7 |

Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for optimal spectral dispersion.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of approximately 0 to 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Integration (1H NMR): Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in both the 1H and 13C spectra.

Structural Visualization and NMR Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering and highlights the key correlations expected in the NMR spectra.

Figure 1. Molecular structure and key NMR correlations for this compound.

This guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon connectivities.

An In-depth Technical Guide to the FT-IR Analysis of N-Propyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-Propyl-m-toluidine, a secondary aromatic amine. The document outlines the characteristic infrared absorption bands corresponding to its principal functional groups, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₁₀H₁₅N) is a substituted aromatic amine with a molecular structure featuring a secondary amine group and a propyl group attached to a meta-substituted toluene ring. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

The key functional groups in this compound that can be characterized by FT-IR spectroscopy are:

-

The N-H bond of the secondary amine.

-

The C-N bond of the aromatic amine.

-

The aromatic C-H and C=C bonds of the substituted benzene ring.

-

The aliphatic C-H bonds of the propyl and methyl groups.

Predicted FT-IR Spectral Data for this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a predictive analysis based on characteristic group frequencies for secondary aromatic amines and substituted benzenes allows for the accurate assignment of its expected spectral features. The following table summarizes the predicted absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Aromatic Amine | Weak to Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1550 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1430 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 1375 - 1365 | C-H Bend (Symmetric) | Aliphatic (CH₃) | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring (m-disubstituted) | Strong |

| 750 - 700 | N-H Wag | Secondary Amine | Medium, Broad |

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy for the analysis of liquid and solid samples without extensive preparation.

Objective: To acquire a high-quality FT-IR spectrum of liquid this compound.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, gloves.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

-

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial setup to final data interpretation.

Caption: Workflow for the FT-IR analysis of this compound.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be interpreted by correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups as detailed in the data table.

-

N-H Stretching: A characteristic peak in the 3350-3310 cm⁻¹ region confirms the presence of the N-H bond of the secondary amine. The intensity of this peak is typically weak to medium.

-

C-H Stretching: Two distinct regions of C-H stretching are expected. The peaks above 3000 cm⁻¹ (3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic ring. The strong absorptions below 3000 cm⁻¹ (2960-2850 cm⁻¹) correspond to the C-H bonds of the aliphatic propyl and methyl groups.

-

Aromatic Region: The presence of the benzene ring is confirmed by the C=C stretching vibrations, which typically appear as a pair of peaks in the 1620-1580 cm⁻¹ and 1550-1450 cm⁻¹ regions.

-

C-N Stretching: A strong absorption band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks, including C-H bending and N-H wagging vibrations. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring (meta-disubstituted in this case). A broad peak around 750-700 cm⁻¹ is expected for the N-H wagging motion.

By systematically analyzing these regions, FT-IR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound.

UV-Vis Absorption Spectrum of N-Propyl-m-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-Propyl-m-toluidine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents data from closely related analogs to offer a predictive framework. Furthermore, a detailed experimental protocol for acquiring the UV-Vis absorption spectrum of this compound is provided, ensuring researchers can readily perform this analysis.

Predicted Spectroscopic Data

The following table summarizes the available UV-Vis absorption data for compounds structurally related to this compound, which can serve as a reference for predicting its spectral behavior.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| p-Toluidine | Isooctane | 237 | 3.98 | [1] |

| 293 | 3.28 | [1] | ||

| o-Toluidine | Clay Intercalated | 340-355 (n-π*) | Not Reported | [2] |

| N-Methyl-o-toluidine | Not Specified | Not Specified | Not Specified | [3][4] |

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

Analyte: this compound (ensure high purity)

-

Solvent: Spectroscopic grade solvent with a suitable UV cutoff (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent can influence the fine structure and position of absorption bands.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For precise weighing of the analyte.

2. Preparation of Stock and Working Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 µg/mL). The optimal concentration will depend on the molar absorptivity of the compound and should result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

3. Spectrophotometric Measurement:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution of this compound. Fill the cuvette with the working solution and place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline. The instrument will automatically subtract the baseline to produce the absorption spectrum of the analyte.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Workflow for UV-Vis spectral analysis.

References

An In-depth Technical Guide to the Safety and Handling of N-Propyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Propyl-m-toluidine. Given the limited availability of specific toxicological data for this compound, this document also includes data for the closely related compound, m-toluidine, to provide a more complete understanding of the potential hazards. All data related to m-toluidine is clearly identified.

Chemical and Physical Properties

This compound is an aromatic amine with the following properties:

| Property | Value | Source |

| IUPAC Name | 3-methyl-N-propylaniline | [1] |

| Synonyms | N-Propyl-3-methylaniline | [1] |

| CAS Number | 142031-46-7 | [1] |

| Molecular Formula | C10H15N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[1]

Signal Word: Warning

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 450 mg/kg | [3] |

| LD50 | Rat (male) | Oral | 922 mg/kg bw | |

| LD50 | Rabbit | Dermal | 3250 mg/kg | [3] |

| LC50 | Poecilia reticulata (guppy) | - | 36.3 mg/L (14 d) | |

| LC50 | Daphnia magna (water flea) | - | 0.73 mg/L (48 h) |

Exposure Controls and Personal Protection

Strict adherence to safety protocols is essential when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

| Hand Protection | Wear impervious protective gloves. |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to identify the dose of a substance that causes signs of toxicity without mortality.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[4]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. Dosing is stepwise using fixed doses of 5, 50, 300, and 2000 mg/kg. The starting dose is selected based on a preliminary sighting study.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).[4]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.[6][7]

-

Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[8]

-

Procedure:

-

Data Analysis: The reduction in cell viability compared to a negative control is calculated. A viability of ≤ 50% is indicative of an irritant.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Preliminary Assessment: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed. In vitro or ex vivo tests are conducted first to minimize animal testing.[9]

-

Test Animals: Albino rabbits are the preferred species for this test.[10]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

-

Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.[9]

-

-

Humane Endpoints: The use of analgesics and anesthetics is recommended to minimize pain and distress. Animals showing severe pain or distress are humanely euthanized.[9]

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Exposure Routes and First Aid

Caption: Potential exposure routes and corresponding first-aid responses.

Spillage and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. This material may be considered hazardous waste.

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The compound may be light and air-sensitive.[3] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

- 1. This compound | C10H15N | CID 4196607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. oecd.org [oecd.org]

- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

N-Propyl-m-toluidine: A Toxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for N-Propyl-m-toluidine. This guide summarizes the available hazard classifications and provides toxicological data for structurally related compounds, such as m-toluidine and other toluidine derivatives, to offer a comparative assessment. The experimental protocols described are standard methods in toxicology and are provided as a reference for potential testing of this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

These classifications indicate that the primary hazards associated with acute exposure to this compound are related to irritation of the skin, eyes, and respiratory system.

Quantitative Toxicological Data (Surrogate Compounds)

Due to the absence of specific quantitative toxicological data for this compound, this section presents data for the closely related parent compound, m-toluidine. These values provide an estimate of the potential toxicity of this compound.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 450 mg/kg | [2] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 3250 mg/kg | [2] |

| Acute Dermal Toxicity (LD50) | Rat (female) | Dermal | 1030 mg/kg bw | [3] |

| Aquatic Toxicity (LC50) | Fish | - | 0.1 mg/l (96 h) | |

| Aquatic Toxicity (LC50) | Daphnia magna (Water flea) | - | 0.73 mg/l |

Experimental Protocols

This section details the standard methodologies for key toxicological assays that could be employed to evaluate the safety profile of this compound.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The "Up-and-Down Procedure" (UDP) is a modern method that reduces the number of animals required.[4][5]

Methodology:

-

Animal Selection: Young adult rats or mice of a single sex are typically used.[4]

-

Dose Administration: A single animal is dosed with the test substance via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period, typically 24 to 48 hours.[4]

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: This sequential process continues until enough data points are collected to calculate the LD50 value using statistical methods, such as maximum likelihood estimation.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8]

Methodology:

-

Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used.[6]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation that might occur in the body.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.[6][7]

-

Incubation: The plates are incubated at 37°C for 48 hours.[6][7]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

Genotoxicity: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a substance to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[11][12][13]

Methodology:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in vitro.[14]

-

Exposure: The cells are treated with at least three concentrations of the test substance for a defined period.[11][13] The assay is conducted with and without metabolic activation (S9 fraction).[14]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.[11][12][13]

-

Cell Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.[14]

-

Microscopic Analysis: The number of micronuclei (small, membrane-bound DNA fragments separate from the main nucleus) in a minimum of 2000 binucleated cells is counted.[11][13] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Experimental Workflow: Ames Test

Caption: Workflow for the Ames Test to assess mutagenic potential.

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Workflow of the in vitro micronucleus assay.

Potential Metabolic Pathways of Toluidine Derivatives

The metabolic pathways of toluidine derivatives are crucial for understanding their toxicity, as metabolites can be more or less toxic than the parent compound. Based on the metabolism of related compounds like m-toluidine and ortho-toluidine, the following pathways are plausible for this compound.[15][16][17]

Caption: Potential metabolic pathways for this compound.

Conclusion

While specific toxicological data for this compound is limited, the available information on its GHS classification and data from structurally similar toluidine compounds suggest that it should be handled with care, particularly concerning its potential for skin, eye, and respiratory irritation. The provided surrogate data indicates moderate acute oral toxicity. Further testing, utilizing the standard protocols outlined in this guide, is necessary to fully characterize the toxicological profile of this compound. Understanding its metabolic fate is also critical, as biotransformation can significantly influence its toxicity. The presented potential metabolic pathways, based on related compounds, highlight N-hydroxylation as a key step in the potential bioactivation to more reactive and potentially toxic metabolites.

References

- 1. This compound | C10H15N | CID 4196607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. enamine.net [enamine.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. benchchem.com [benchchem.com]

- 16. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mechanistic Data and Other Relevant Effects - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Storage of N-Propyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-Propyl-m-toluidine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document integrates general principles of aromatic amine chemistry, guidance from Safety Data Sheets (SDS), and established protocols for stability testing, such as those outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a secondary aromatic amine with applications in organic synthesis. Like many aromatic amines, its stability is a critical factor that can impact experimental outcomes, product purity, and safety. A thorough understanding of its degradation pathways and optimal storage conditions is therefore essential for researchers and professionals working with this compound. Aromatic amines are generally susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities and other degradation products.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 142031-46-7 |

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively published, a stability profile can be inferred from the behavior of analogous aromatic amines and general chemical principles. The primary degradation pathways are expected to be oxidation and photodegradation.

3.1. Susceptibility to Oxidation

Secondary aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen).[2][3] The nitrogen atom is a primary site for oxidation, potentially leading to the formation of N-oxides and other colored byproducts. The presence of an alkyl group on the nitrogen can also influence the reaction, with potential for N-dealkylation under certain oxidative conditions.[4]

3.2. Photostability

Aromatic amines can be sensitive to light, particularly in the UV region. Photodegradation can proceed through various mechanisms, including the formation of radical species that can lead to a complex mixture of degradation products.[5] It is anticipated that prolonged exposure of this compound to light will result in discoloration and a decrease in purity.

3.3. Thermal Stability

Information from Safety Data Sheets suggests that this compound is stable under recommended storage conditions but may decompose at elevated temperatures. Thermal decomposition may produce hazardous fumes, including nitrogen oxides.

Illustrative Stability Data

The following tables present hypothetical, yet chemically reasonable, quantitative data to illustrate the expected stability of this compound under various conditions. These tables are intended for illustrative purposes to guide researchers in designing their own stability studies.

Table 1: Illustrative Long-Term Stability Data (24 months at 25°C / 60% RH)

| Time Point (Months) | Purity (%) | Appearance | Potential Degradation Products |

| 0 | 99.8 | Colorless Liquid | - |

| 3 | 99.6 | Colorless Liquid | Trace impurities |

| 6 | 99.4 | Very Pale Yellow Liquid | N-oxides, colored impurities |

| 12 | 99.0 | Pale Yellow Liquid | N-oxides, colored impurities |

| 18 | 98.6 | Yellow Liquid | N-oxides, colored impurities, potential dimers |

| 24 | 98.2 | Yellow-Brown Liquid | N-oxides, colored impurities, potential dimers |

Table 2: Illustrative Accelerated Stability Data (6 months at 40°C / 75% RH)

| Time Point (Months) | Purity (%) | Appearance | Potential Degradation Products |

| 0 | 99.8 | Colorless Liquid | - |

| 1 | 99.2 | Pale Yellow Liquid | N-oxides, colored impurities |

| 2 | 98.7 | Yellow Liquid | N-oxides, colored impurities |

| 3 | 98.1 | Yellow-Brown Liquid | N-oxides, colored impurities, potential dimers |

| 6 | 96.5 | Brown Liquid | N-oxides, colored impurities, potential dimers |

Table 3: Illustrative Photostability Data (ICH Q1B Guideline)

| Condition | Duration | Purity (%) | Appearance |

| Overall illumination ≥ 1.2 million lux hours | 10 days | 97.5 | Dark Brown Liquid |

| Near UV exposure ≥ 200 watt hours/square meter | 10 days | 97.2 | Dark Brown Liquid |

| Dark Control | 10 days | 99.5 | Pale Yellow Liquid |

Recommended Storage and Handling

Based on available safety data and the known reactivity of aromatic amines, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture. Amber glass bottles are recommended to protect from light.

-

Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

-

Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures and direct heat sources.

-

Light: Protect from light to prevent photodegradation.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines. This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

6.1. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

-

Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be analyzed as a control.

6.2. Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both quantification and identification of volatile impurities and degradation products.[9][10][11]

6.2.1. Example HPLC Method Protocol

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

6.2.2. Example GC-MS Method Protocol

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

7.1. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of secondary aromatic amines.

Caption: Potential degradation pathways for this compound.

7.2. Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

References

- 1. sarthaks.com [sarthaks.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. PPT - Oxidation of Secondary and Primary Amines PowerPoint Presentation - ID:9235025 [slideserve.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijtsrd.com [ijtsrd.com]

- 9. agilent.com [agilent.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propyl-m-toluidine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of N-Propyl-m-toluidine, a versatile aromatic amine with applications in various fields of chemical synthesis. The document details its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity and Synonyms

This compound is a substituted aniline derivative. Its systematic IUPAC name is 3-methyl-N-propylaniline. The compound is also known by several other synonyms, which are listed in the table below along with their key identifiers. This information is crucial for accurate identification and sourcing of the compound for research and development purposes.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 142031-46-7 | C10H15N | 149.23 |

| 3-methyl-N-propylaniline | 142031-46-7 | C10H15N | 149.23 |

| N-(3-methylphenyl)-N-propylamine | 142031-46-7 | C10H15N | 149.23 |

| Benzenamine, 3-methyl-N-propyl- | 142031-46-7 | C10H15N | 149.23 |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. While experimental data for this compound is not extensively documented, computed properties and data from closely related analogs provide valuable insights.

| Property | Value (this compound - Computed) | Value (N-Propylaniline - Experimental) | Reference |

| Boiling Point | Not Available | 221.1 °C at 760 mmHg | [1] |

| Melting Point | Not Available | -6.87 °C (estimate) | [1] |

| Density | Not Available | 0.952 g/cm³ | [1] |

| Solubility in Water | Sparingly soluble (predicted) | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble (predicted) | Highly soluble in ethanol, acetone, ether | [2] |

| XLogP3 | 3.2 | 2.5 | [3] |

Note: The properties of N-propylaniline are provided as a close structural analog for estimation purposes.

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of m-toluidine. The following protocol is a detailed methodology adapted from established procedures for the synthesis of N-alkylanilines.

Synthesis via N-Alkylation of m-Toluidine with a Propyl Halide

This method involves the direct reaction of m-toluidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Materials:

-

m-Toluidine

-

1-Bromopropane (or 1-Iodopropane)

-

Sodium bicarbonate (or another suitable base)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base and Alkylating Agent: Add the base (e.g., sodium bicarbonate, 1.5 equivalents) to the solution. While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Relationship of Synthetic Steps

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

General Reactivity of N-Alkylanilines

N-alkylanilines, including this compound, exhibit reactivity characteristic of secondary aromatic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The aromatic ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group. Common reactions include:

-

Further N-Alkylation: The secondary amine can react with another equivalent of an alkylating agent to form a tertiary amine. This is a common side reaction during synthesis.[4]

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Electrophilic Aromatic Substitution: The activated benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The directing effects of the N-propyl and methyl groups will influence the position of substitution.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Aromatic amines as a class can have diverse biological activities, and some are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Further research is required to investigate any potential biological roles or interactions of this compound.

Logical Relationship of Reactivity

Caption: General reactivity of this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide has provided a detailed overview of its identity, physicochemical properties, and a robust protocol for its synthesis. While its specific biological roles and involvement in signaling pathways remain to be elucidated, the foundational chemical knowledge presented here serves as a critical resource for researchers and professionals in the field of drug development and chemical sciences. Further investigation into its reactivity and biological activity is warranted to fully explore its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propyl-m-toluidine from m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of N-Propyl-m-toluidine, a secondary amine intermediate valuable in the synthesis of various organic compounds. Two primary synthetic routes are presented: direct N-alkylation of m-toluidine with a propyl halide and reductive amination of m-toluidine with propionaldehyde. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the reaction pathways and experimental workflows to ensure clarity and reproducibility. Reductive amination is highlighted as a method to mitigate the common issue of over-alkylation.

Introduction